Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-
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Overview
Description
- is a synthetic organic compound with the following chemical structure:
- It contains a perfluorinated alkyl chain (heptadecafluorooctyl) attached to a sulfonamide group, which in turn is connected to a methylamino group.
- The compound’s unique structure imparts interesting properties, making it relevant in various applications.
3-[[(Heptadecafluorooctyl)sulfonyl]methylamino]propanamide: C11H4F17NO3S
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of heptadecafluorooctyl iodide with methylamine, followed by sulfonation using a suitable reagent.
Reaction Conditions: These reactions typically occur under anhydrous and inert conditions, often using polar aprotic solvents.
Industrial Production: While industrial-scale production methods may vary, manufacturers optimize the synthetic route for efficiency and yield.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as sulfoxides or amines.
Scientific Research Applications
Chemistry: The compound’s unique fluorinated structure makes it useful in designing novel materials, such as surfactants or coatings.
Biology: Researchers explore its interactions with biological systems, including membrane permeability and cellular uptake.
Medicine: Investigations focus on potential drug delivery applications due to its amphiphilic nature.
Industry: It finds use in oil-water separation, where its hydrophobic properties aid in separating oil contaminants from water
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug delivery, it may enhance drug solubility and cellular uptake.
- Molecular targets and pathways vary based on the context (e.g., cell membranes, lipid bilayers).
Comparison with Similar Compounds
Uniqueness: The combination of perfluorinated alkyl, sulfonamide, and amino groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include other perfluorinated derivatives and sulfonamides.
Properties
CAS No. |
87988-60-1 |
---|---|
Molecular Formula |
C12H9F17N2O3S |
Molecular Weight |
584.25 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylmethylamino)propanamide |
InChI |
InChI=1S/C12H9F17N2O3S/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)35(33,34)3-31-2-1-4(30)32/h31H,1-3H2,(H2,30,32) |
InChI Key |
OFKRFYFCFVYDFO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N |
Origin of Product |
United States |
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